2-(4-bromophenyl)-2-oxoethyl 6-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}hexanoate
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Overview
Description
2-(4-bromophenyl)-2-oxoethyl 6-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}hexanoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromophenyl group, a nitro group, and an isoindole moiety, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-2-oxoethyl 6-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}hexanoate typically involves multi-step organic reactions. One common method includes the esterification of 4-bromobenzyl alcohol with 6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid under acidic conditions. The reaction is often catalyzed by sulfuric acid or hydrochloric acid and requires refluxing the mixture for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-2-oxoethyl 6-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}hexanoate can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Sodium azide (NaN₃) or sodium thiolate (NaSR) in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: 4-bromophenol derivatives.
Reduction: 4-amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-bromophenyl)-2-oxoethyl 6-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}hexanoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 6-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}hexanoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, influencing their function and activity. The isoindole moiety can participate in π-π stacking interactions with aromatic residues in proteins, further modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)-2-oxoethyl 6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
- 4-(benzyloxy)phenyl 6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate
- 4-bromobenzyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
Uniqueness
2-(4-bromophenyl)-2-oxoethyl 6-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}hexanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromophenyl and nitro groups allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C22H19BrN2O7 |
---|---|
Molecular Weight |
503.3 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 6-(4-nitro-1,3-dioxoisoindol-2-yl)hexanoate |
InChI |
InChI=1S/C22H19BrN2O7/c23-15-10-8-14(9-11-15)18(26)13-32-19(27)7-2-1-3-12-24-21(28)16-5-4-6-17(25(30)31)20(16)22(24)29/h4-6,8-11H,1-3,7,12-13H2 |
InChI Key |
KETPWCDVRACPLN-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CCCCCC(=O)OCC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CCCCCC(=O)OCC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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